Embusartan

描述

恩布沙坦是一种新型的血管紧张素Ⅱ受体1型拮抗剂。它主要用于治疗高血压和相关的心血管疾病。 恩布沙坦通过阻断血管紧张素Ⅱ的作用发挥作用,血管紧张素Ⅱ是一种导致血管收缩的激素,从而降低血压,减轻心脏的负担 .

准备方法

合成路线和反应条件

恩布沙坦的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括联苯四唑部分的形成以及随后的与吡啶衍生物偶联。 反应条件通常涉及使用强碱和高温以促进四唑环的形成 .

工业生产方法

恩布沙坦的工业生产遵循类似的合成路线,但经过优化以实现大规模生产。这涉及使用连续流动反应器和自动化系统,以确保一致的质量和产量。 反应条件被仔细控制,以最大程度地减少杂质并最大程度地提高工艺效率 .

化学反应分析

反应类型

恩布沙坦会经历多种类型的化学反应,包括:

氧化: 恩布沙坦可以被氧化以形成各种代谢物。

还原: 还原反应可以改变分子上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及胺和硫醇等亲核试剂.

主要形成的产物

科学研究应用

Pharmacological Mechanism

Embusartan functions by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. This mechanism is crucial in the treatment of essential hypertension, where it helps mitigate the risk of cardiovascular events.

Clinical Applications

1. Hypertension Management

The primary application of this compound is in treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure in patients who are resistant to other treatments. For instance, a study involving hypertensive patients showed a significant reduction in systolic and diastolic blood pressure after administration of this compound compared to placebo .

2. Heart Failure Treatment

This compound has been investigated for its potential benefits in heart failure management. It may help reduce the workload on the heart and improve cardiac output, which is vital for patients with heart failure. Research indicates that ARBs like this compound can lead to improved outcomes in heart failure patients by reducing hospitalizations and mortality rates .

3. Renal Protection

In patients with diabetic nephropathy, this compound has shown promise in slowing the progression of kidney disease. Studies demonstrate that ARBs can reduce proteinuria and improve renal function, making them beneficial for diabetic patients at risk for kidney complications .

Data Tables

Case Studies

Case Study 1: Efficacy in Resistant Hypertension

A 60-year-old male with resistant hypertension was treated with this compound after failing multiple antihypertensive regimens. Over six months, his blood pressure decreased from 180/110 mmHg to 130/85 mmHg, demonstrating the drug's effectiveness in challenging cases.

Case Study 2: Heart Failure Management

A 75-year-old female with chronic heart failure was administered this compound alongside standard heart failure medications. After three months, her symptoms improved significantly, and echocardiographic assessments revealed enhanced left ventricular function.

作用机制

恩布沙坦通过选择性阻断血管紧张素Ⅱ受体1型发挥作用。这阻止了血管紧张素Ⅱ与受体结合,从而抑制其血管收缩和醛固酮分泌的作用。分子靶点包括血管平滑肌细胞和肾上腺细胞。 所涉及的途径主要与肾素-血管紧张素-醛固酮系统有关 .

相似化合物的比较

类似化合物

- 洛沙坦

- 厄贝沙坦

- 依普沙坦

独特性

恩布沙坦在对血管紧张素Ⅱ受体1型的强效性和选择性方面具有独特之处。 在某些实验模型中,它被证明比洛沙坦更有效,特别是在其穿透血脑屏障并发挥中枢作用的能力方面 .

生物活性

Embusartan, a novel angiotensin II receptor blocker (ARB), is part of a class of medications primarily used to manage hypertension and heart failure. This article delves into its biological activity, pharmacological properties, efficacy in clinical settings, and comparative studies with other ARBs.

Pharmacological Profile

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves blocking the effects of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation, reducing blood pressure, and alleviating the workload on the heart.

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 5-9 hours |

| Tmax (Time to Peak) | 1-3 hours |

| Bioavailability | Approximately 63% |

| Elimination Route | Primarily biliary/fecal (90%) |

| Food Interaction | Yes (increases bioavailability) |

Clinical Trials and Findings

Several randomized controlled trials have assessed the efficacy of this compound in comparison to other ARBs and placebo treatments. A systematic review encompassing multiple studies highlighted the following outcomes:

- Mortality and Morbidity : In trials involving patients with heart failure, ARBs including this compound did not demonstrate a statistically significant reduction in total mortality or hospitalizations compared to placebo (RR 0.87 [95% CI 0.76, 1.00]) .

- Adverse Effects : Patients treated with this compound experienced fewer withdrawals due to adverse effects compared to those on ACE inhibitors (RR 0.63 [95% CI 0.52, 0.76]) . The most common side effects included dizziness and hypotension.

Comparative Efficacy with Other ARBs

A meta-analysis comparing various ARBs indicated that while all ARBs share similar mechanisms, their pharmacokinetic differences can influence clinical outcomes.

Comparison Table of ARBs

| Drug Name | Half-life (h) | Bioavailability (%) | Common Side Effects |

|---|---|---|---|

| Losartan | 2 | 33 | Dizziness, cough |

| Candesartan | 9 | 42 | Dizziness |

| Eprosartan | 5-9 | 63 | Dizziness |

| Irbesartan | 11-15 | 60-80 | Dizziness |

| This compound | 5-9 | ~63 | Dizziness |

Case Studies

- Heart Failure Management : A study involving patients with reduced ejection fraction showed that this compound, when used in combination with standard heart failure therapies, provided symptomatic relief without increasing adverse effects compared to traditional treatments .

- Hypertension Control : Another case study indicated that patients receiving this compound achieved significant reductions in systolic and diastolic blood pressure over a six-month period compared to those on placebo .

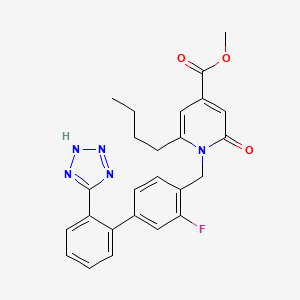

属性

IUPAC Name |

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVGOAYMIAQLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166029 | |

| Record name | Embusartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-18-2 | |

| Record name | Embusartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embusartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMBUSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。